Isopropyl thiocyanate

Description

Contextualization within Organosulfur Chemistry

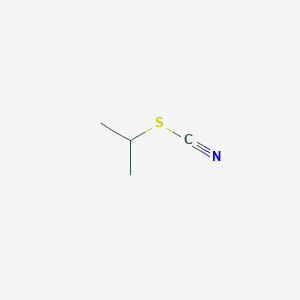

Organosulfur compounds, which are organic compounds containing sulfur, are crucial in both biological and chemical systems. tandfonline.combritannica.com Isopropyl thiocyanate (B1210189) is a member of the thiocyanate family, which are organic compounds featuring the RSCN functional group. wikipedia.org In this structure, the organic group (R) is attached to a sulfur atom, which is in turn bonded to a cyanide group. wikipedia.org This arrangement consists of an S–C single bond and a C≡N triple bond. wikipedia.org

Thiocyanates are recognized as important intermediates in the synthesis of various sulfur-containing compounds. tandfonline.comresearchgate.net They serve as versatile building blocks for creating a range of other functional groups and molecular scaffolds. wikipedia.orgtaylorandfrancis.com

Historical Perspective on Thiocyanate Chemistry and Isomerism

The study of thiocyanates and their isomers, isothiocyanates, has a rich history. Linkage isomerism, a phenomenon where a ligand can bond to a metal atom through different atoms, was first identified in the early 20th century. tandfonline.comwikipedia.org The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur atom (thiocyanate) or the nitrogen atom (isothiocyanate). tandfonline.comwikipedia.org

The first well-documented case of thiocyanate linkage isomers was reported in 1963. tandfonline.com Since then, research has explored how factors like other ligands in a complex, solvents, and reaction conditions influence the bonding mode of the thiocyanate group. tandfonline.com

A key aspect of thiocyanate chemistry is its isomerization to the more common isothiocyanate (R-NCS) form. wikipedia.orgwikipedia.org For instance, allyl thiocyanate readily isomerizes to allyl isothiocyanate. wikipedia.orgwikipedia.org The tendency for a reaction to produce a thiocyanate or an isothiocyanate can depend on the reaction mechanism. For example, the synthesis of isopropyl thiocyanate can be achieved by reacting isopropyl bromide with sodium thiocyanate. wikipedia.org However, this reaction can also produce the isomeric isopropyl isothiocyanate. wikipedia.org

Table 1: Comparison of Thiocyanate and Isothiocyanate Structures

| Functional Group | General Formula | Key Bonds |

|---|---|---|

| Thiocyanate | R−S−C≡N | S–C single bond, C≡N triple bond |

| Isothiocyanate | R−N=C=S | N=C double bond, C=S double bond |

Significance of Alkyl Thiocyanates in Chemical and Biological Systems

Alkyl thiocyanates, including isopropyl thiocyanate, are significant for several reasons in both chemical and biological contexts.

Chemical Synthesis

In synthetic organic chemistry, alkyl thiocyanates are valued as versatile intermediates. wikipedia.orgtandfonline.com They provide a pathway to introduce sulfur into molecules, leading to the formation of various sulfur-containing functional groups and heterocyclic compounds. wikipedia.orgtaylorandfrancis.com For example, organic thiocyanates can be hydrolyzed to form thiocarbamates. wikipedia.org They are also used in the synthesis of thioethers, thiols, and other sulfur-containing scaffolds. researchgate.net

Biological Systems

Many naturally occurring and synthetic compounds containing the thiocyanate group exhibit biological activity. tandfonline.comresearchgate.net Thiocyanate derivatives have been investigated for their potential as antibacterial, antifungal, antiparasitic, and anticancer agents. researchgate.netmdpi.com The isothiocyanate counterparts, in particular, have been noted for their antimicrobial properties against human pathogens. researchgate.net For instance, isothiocyanates are found in cruciferous vegetables and are known for their biological effects. wikipedia.org While much of the biological research has focused on isothiocyanates, the parent thiocyanates are also of interest due to their presence in bioactive molecules and their role as precursors. researchgate.net

Research Gaps and Emerging Areas in Isopropyl Thiocyanate Investigations

Despite the established importance of alkyl thiocyanates, there are still areas in the study of isopropyl thiocyanate that warrant further investigation.

One emerging area of research is the development of more environmentally friendly and efficient methods for synthesizing alkyl thiocyanates. tandfonline.com Traditional methods can sometimes require harsh conditions, and there is a growing interest in "green chemistry" approaches that minimize waste and use less hazardous substances. tandfonline.com

Another area of focus is the exploration of new applications for alkyl thiocyanates. rsc.org Recent research has looked into using alkyl thiocyanates in photocatalytic reactions to create more complex thiocyanate-containing molecules. rsc.org This involves breaking the C-S bond in the thiocyanate and adding the resulting fragments across a double bond, a process known as group transfer radical addition. rsc.org

Furthermore, while the biological activities of many isothiocyanates have been studied, there is potential for more in-depth research into the specific biological roles and potential therapeutic applications of isopropyl thiocyanate and other simple alkyl thiocyanates. researchgate.netresearchgate.net Understanding the precise mechanisms of action and structure-activity relationships could lead to the development of new bioactive compounds. researchgate.net The co-occurrence of thiocyanates and isothiocyanates in some natural sources, such as sponges, also presents an interesting puzzle regarding their biosynthesis that is an area of active proposal and investigation. preprints.org

Structure

3D Structure

Propriétés

IUPAC Name |

propan-2-yl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c1-4(2)6-3-5/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUABTFPYLQSPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289372 | |

| Record name | isopropyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-59-2 | |

| Record name | 625-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isopropyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isopropyl Thiocyanate

Classical Nucleophilic Substitution Approaches

The most traditional and widely employed method for synthesizing isopropyl thiocyanate (B1210189) is through nucleophilic substitution, where a suitable isopropyl electrophile reacts with a thiocyanate salt.

Reaction of Alkyl Halides with Inorganic Thiocyanates

The reaction of an isopropyl halide with an inorganic thiocyanate salt represents a fundamental S(_N)2 pathway for the formation of isopropyl thiocyanate. Typically, isopropyl bromide is used as the substrate due to the bromide ion being a good leaving group. It is treated with a thiocyanate salt, such as sodium thiocyanate (NaSCN), in a suitable solvent.

A well-documented procedure involves heating a mixture of sodium thiocyanate and isopropyl bromide in a 90% ethyl alcohol solution. The mixture is refluxed with stirring for several hours to ensure the reaction proceeds to completion. During this process, the thiocyanate anion (SCN) acts as the nucleophile, attacking the electrophilic secondary carbon of isopropyl bromide and displacing the bromide ion. The precipitation of sodium bromide (NaBr) from the ethanol solution helps to drive the reaction forward.

Reaction Scheme: CH(_3)CH(Br)CH(_3) + NaSCN (\rightarrow) CH(_3)CH(SCN)CH(_3) + NaBr

This method is effective, providing good yields of the desired product after purification steps such as filtration, distillation, and extraction.

Influence of Solvent Systems and Counterions on Reaction Outcomes

The choice of solvent is critical in nucleophilic substitution reactions involving the ambident thiocyanate ion. Polar, protic solvents like ethanol are commonly used for this synthesis. These solvents are effective at dissolving the ionic inorganic thiocyanate salt. Polar protic solvents can stabilize both the anionic nucleophile and the cationic counterion through solvation. Specifically, they can form hydrogen bonds with the thiocyanate anion, which can sometimes reduce its nucleophilicity and slow down a pure S(_N)2 reaction. However, for a secondary halide like isopropyl bromide, the reaction may have some S(_N)1 character, and polar protic solvents are adept at stabilizing the partial positive charge that develops on the carbon atom in the transition state, thereby facilitating the reaction.

The counterion of the thiocyanate salt (e.g., Na, K) also plays a role, primarily related to its solubility and the solubility of the resulting inorganic halide salt. In the synthesis using sodium thiocyanate and isopropyl bromide in ethanol, the resulting sodium bromide is poorly soluble and precipitates out of the solution. This removal of a product from the reaction mixture shifts the equilibrium towards the formation of isopropyl thiocyanate, in accordance with Le Châtelier's principle.

Optimization of Reaction Conditions for Yield Enhancement

To maximize the yield of isopropyl thiocyanate, reaction conditions are carefully optimized. A detailed procedure from Organic Syntheses illustrates several optimization techniques. The slow addition of isopropyl bromide to a boiling solution of sodium thiocyanate in ethanol helps to control the reaction rate and temperature. A prolonged reflux period of six hours ensures that the reaction reaches completion.

Furthermore, the work-up and purification process is designed for maximum product recovery. After the initial reaction, the precipitated sodium bromide is filtered off. A significant portion of the ethanol solvent is then removed by distillation. The addition of water to the residue causes the less dense, oily layer of isopropyl thiocyanate to separate, which can then be collected. The remaining aqueous layer is extracted with ether to recover any dissolved product. A final, careful fractional distillation of the crude product is necessary to obtain pure isopropyl thiocyanate. By redistilling the initial alcohol filtrate, an additional quantity of product can be recovered, bringing the total yield to between 76-79%.

| Parameter | Optimized Condition | Purpose |

| Reactants | Isopropyl bromide, Sodium thiocyanate | Provides electrophile and nucleophile |

| Solvent | 90% Ethyl alcohol | Dissolves reactants, facilitates reaction |

| Addition | Slow addition of isopropyl bromide over 1 hour | Controls reaction rate and exothermicity |

| Temperature | Reflux | Provides energy to overcome activation barrier |

| Reaction Time | 6 hours | Ensures reaction completion |

| Work-up | Filtration, Distillation, Extraction | Separates product from byproducts and solvent |

| Purification | Double fractional distillation | Achieves high purity of the final product |

| Yield | 76-79% | High efficiency for a classical method |

Modern and Catalytic Synthetic Routes

While classical methods are robust, modern approaches aim to improve efficiency, selectivity, and reaction conditions, often through the use of catalysts.

Phase Transfer Catalysis in Alkyl Thiocyanate Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid inorganic salt and an organic substrate in an organic solvent. In the synthesis of alkyl thiocyanates, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like Aliquat 336®, transports the thiocyanate anion from the solid or aqueous phase into the organic phase.

In a solid-liquid PTC system, the catalyst exchanges its anion for a thiocyanate anion at the surface of the solid KSCN crystal. This new, lipophilic ion pair ([Q][SCN]) is soluble in the organic phase and can react with the alkyl halide. The advantages of PTC include milder reaction conditions, increased reaction rates, and potentially higher yields. Furthermore, the structure of the phase transfer catalyst can influence the regioselectivity of the reaction, directing the nucleophilic attack to occur via the sulfur atom to form the thiocyanate over the nitrogen atom, which would form an isothiocyanate.

| Catalyst Type | Description | Influence on Selectivity |

| Group I (Hard Cations) | Small, "hard" cations (e.g., NMe(_4)) | Tend to favor N-alkylation (isothiocyanate) under certain conditions. |

| Group II (Typical) | Standard quaternary ammonium salts (e.g., Aliquat 336®) | Do not exhibit pronounced selectivity control. |

| Group III (Soft Cations) | Large, "soft", sterically shielded cations (e.g., Ph(_4)As) | Favor S-alkylation (thiocyanate), especially at lower temperatures. |

Transition Metal-Catalyzed Thiocyanation Strategies

Transition metal catalysis represents a frontier in synthetic chemistry, offering novel pathways for forming carbon-sulfur bonds. While classical S(_N)2 reactions are effective for substrates like isopropyl bromide, catalytic methods enable the thiocyanation of less reactive starting materials, such as compounds with unactivated C-H bonds.

One innovative strategy is the palladium-catalyzed site-selective thiocyanation of sp³ C-H bonds. acs.orgnih.govacs.org This method allows for the direct conversion of a C-H bond to a C-SCN bond, avoiding the need for pre-functionalized starting materials like alkyl halides. acs.orgnih.govacs.org For example, using a palladium catalyst with an oxidant like Na(_2)S(_2)O(_8) and a thiocyanate source (NaSCN), specific sp³ C-H bonds can be targeted for functionalization. acs.orgnih.gov Although this has been demonstrated on specific substrates like 2-aminofurans, the principle offers a more atom-economical route to alkyl thiocyanates. acs.orgnih.govacs.org

Other transition metals, such as copper and iron, have also been utilized in thiocyanation reactions. Copper-catalyzed methods have been developed for the thiocyanation of cycloketone oxime esters and for coupling alkyl radicals with a copper(II) thiocyanate species. rsc.orgacs.org Iron(III) chloride has been shown to be an effective Lewis acid catalyst for the regioselective thiocyanation of activated arenes and could be explored for aliphatic systems. organic-chemistry.orgacs.orgnih.gov These catalytic approaches, while not yet standard for simple molecules like isopropyl thiocyanate, represent the direction of modern synthetic methodology toward more efficient and versatile C-S bond formation. researchgate.net

Green Chemistry Principles in Isopropyl Thiocyanate Synthesis

The application of green chemistry principles to the synthesis of isopropyl thiocyanate is an area of growing interest, aiming to reduce the environmental impact of chemical processes. While specific studies exclusively detailing green methodologies for isopropyl thiocyanate are not abundant, general principles applicable to alkyl thiocyanate synthesis can be extrapolated. A significant advancement in this area is the use of environmentally benign solvent systems and energy-efficient reaction conditions.

One such approach involves the use of polyethylene glycol (PEG)-water as a reaction medium for the synthesis of alkyl thiocyanates. This system serves as a benign alternative to volatile organic solvents, which are often flammable, toxic, and contribute to air pollution. The use of water as a solvent is a cornerstone of green chemistry, and PEG can act as a phase-transfer catalyst, facilitating the reaction between the water-soluble thiocyanate salt and the less polar alkyl halide. Furthermore, microwave-assisted synthesis in conjunction with PEG-water systems has been shown to be a time-saving and energy-efficient method for preparing alkyl thiocyanates tandfonline.com. These green approaches aim to improve the safety and sustainability of the synthesis process.

Key principles of green chemistry relevant to the synthesis of isopropyl thiocyanate include:

Use of Safer Solvents: Replacing traditional organic solvents with water or biodegradable solvents like polyethylene glycol.

Energy Efficiency: Employing methods like microwave irradiation to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: While not yet prevalent for isopropyl thiocyanate, future research may explore the use of bio-based starting materials.

The following table summarizes a comparison between traditional and greener synthetic approaches for alkyl thiocyanates, which can be applied to isopropyl thiocyanate.

Table 1: Comparison of Synthetic Approaches for Alkyl Thiocyanates

| Feature | Traditional Method | Greener Approach |

|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., ethanol, acetone) | Water, Polyethylene Glycol (PEG) |

| Energy Source | Conventional Heating (reflux) | Microwave Irradiation |

| Reaction Time | Several hours | Minutes to a few hours |

| Environmental Impact | Higher | Lower |

Selectivity Control in Thiocyanate vs. Isothiocyanate Formation

The reaction of an isopropyl precursor with a thiocyanate salt can lead to the formation of two isomeric products: isopropyl thiocyanate (CH₃)₂CH-SCN and isopropyl isothiocyanate (CH₃)₂CH-NCS. The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it possesses two nucleophilic centers, the sulfur and the nitrogen atoms, which can attack the electrophilic carbon of the isopropyl group. The control of selectivity between these two products is a critical aspect of the synthesis.

The outcome of the reaction is influenced by several factors, including the nature of the solvent, the metal cation of the thiocyanate salt, and the reaction conditions. Generally, the formation of the S-alkylated product (thiocyanate) is kinetically favored, while the N-alkylated product (isothiocyanate) is the thermodynamically more stable isomer.

Mechanistic Insights into Ambident Nucleophile Attack

The regioselectivity of the thiocyanate ion's attack is often explained by the Hard and Soft Acids and Bases (HSAB) principle. The sulfur atom is considered a "soft" nucleophilic center, while the nitrogen atom is a "harder" nucleophilic center. The secondary carbocation of the isopropyl group is a relatively soft electrophile. According to the HSAB principle, soft acids prefer to react with soft bases, and hard acids prefer to react with hard bases. This would predict that the softer sulfur atom of the thiocyanate ion would preferentially attack the soft electrophilic carbon of the isopropyl group, leading to the formation of isopropyl thiocyanate.

Kinetic studies of the reactions of carbocations with the thiocyanate ion have shown that the attack at the sulfur atom is significantly faster than the attack at the nitrogen atom. This kinetic preference for S-attack is a key factor in the selective synthesis of isopropyl thiocyanate.

The choice of the counter-ion in the thiocyanate salt can also influence the product ratio. For instance, the use of sodium or potassium thiocyanate in a polar protic solvent like ethanol typically favors the formation of the thiocyanate isomer.

The following table presents data on the product distribution in the reaction of isopropyl iodide with various metal thiocyanates, illustrating the influence of the metal cation on selectivity.

Table 2: Product Distribution in the Reaction of Isopropyl Iodide with Metal Thiocyanates

| Metal Thiocyanate | Solvent | Isopropyl Thiocyanate (%) | Isopropyl Isothiocyanate (%) |

|---|---|---|---|

| KSCN | Acetonitrile (B52724) | 95 | 5 |

| NaSCN | Acetonitrile | 94 | 6 |

Spectroscopic Characterization and Structural Elucidation of Isopropyl Thiocyanate

Vibrational Spectroscopy for Molecular Structure and Conformation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and investigating the conformational isomers of flexible molecules like isopropyl thiocyanate (B1210189). The rotation around the C-S single bond can lead to different spatial arrangements (rotamers), which are often distinguishable by their unique vibrational signatures.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of isopropyl thiocyanate is characterized by absorptions from both the isopropyl group and the thiocyanate functional group.

The most prominent and diagnostically useful band in the spectrum is the C≡N triple bond stretching vibration, which typically appears as a strong, sharp absorption in the range of 2130–2160 cm⁻¹. This region is relatively free from other common absorptions, making it a clear indicator of the thiocyanate group. The C–S stretching vibration is expected in the 630–710 cm⁻¹ range; its intensity can be variable.

The isopropyl group gives rise to several characteristic bands:

C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methine (CH) groups are observed in the 2850–3000 cm⁻¹ region.

C-H Bending: Asymmetric and symmetric bending vibrations of the methyl groups appear around 1470 cm⁻¹ and 1385 cm⁻¹, respectively. The band near 1385 cm⁻¹ is often split into a doublet, a characteristic feature of the isopropyl group.

Conformational studies on similar alkyl thiocyanates have shown that different rotamers (e.g., gauche and trans) can be identified by slight shifts in the positions of C-S stretching and other skeletal bending modes in the fingerprint region (below 1500 cm⁻¹). Variable temperature IR studies can help determine the relative thermodynamic stabilities of these conformers.

Table 1: Predicted Infrared (IR) Absorption Bands for Isopropyl Thiocyanate

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 2975 - 2995 | Asymmetric C-H Stretch | -CH₃ | Medium-Strong |

| 2870 - 2890 | Symmetric C-H Stretch | -CH₃ | Medium |

| 2860 - 2880 | C-H Stretch | -CH (methine) | Weak |

| 2130 - 2160 | C≡N Stretch | -SCN | Strong, Sharp |

| 1460 - 1475 | Asymmetric C-H Bend | -CH₃ | Medium |

| 1380 - 1390 & 1370 - 1375 | Symmetric C-H Bend (split) | -C(CH₃)₂ | Medium |

| 630 - 710 | C-S Stretch | -S-C | Variable |

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. Vibrations that cause a significant change in molecular polarizability are typically strong in the Raman spectrum. For isopropyl thiocyanate, the C≡N and C-S stretching modes are expected to be strong and easily identifiable. Symmetric vibrations, in particular, tend to produce prominent Raman signals.

The analysis of depolarization ratios in Raman spectroscopy can help distinguish between symmetric and asymmetric vibrations, aiding in the definitive assignment of vibrational modes. Like IR, Raman spectroscopy is highly sensitive to molecular conformation, and the presence of additional bands in the fluid phase compared to the solid phase can provide evidence for the existence of multiple rotamers at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of isopropyl thiocyanate is predicted to be simple and highly characteristic due to the molecule's symmetry. Two distinct proton environments are present:

Methine Proton (-CH): The single proton on the central carbon of the isopropyl group is adjacent to six equivalent protons of the two methyl groups. According to the n+1 rule, its signal will be split into a septet (a multiplet with seven lines). Its chemical shift is expected to be downfield due to the deshielding effect of the adjacent sulfur atom.

Methyl Protons (-CH₃): The six protons of the two methyl groups are chemically equivalent. They are adjacent to the single methine proton, so their signal will be split into a doublet (a pair of lines).

Table 2: Predicted ¹H NMR Spectroscopic Data for Isopropyl Thiocyanate

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| (CH₃)₂CH -SCN | 3.2 - 3.6 | Septet | ~7.0 |

| (CH₃ )₂CH-SCN | 1.4 - 1.6 | Doublet | ~7.0 |

The proton-decoupled ¹³C NMR spectrum of isopropyl thiocyanate is expected to show three distinct signals, corresponding to the three unique carbon environments:

Methyl Carbons (-CH₃): The two methyl carbons are equivalent and will produce a single signal at a characteristic upfield chemical shift.

Methine Carbon (-CH): The single methine carbon, bonded to the sulfur atom, will appear at a downfield position relative to the methyl carbons.

Thiocyanate Carbon (-SCN): The carbon atom of the thiocyanate group is significantly deshielded and appears in a characteristic region for this functional group, generally between 110 and 120 ppm. rsc.org

Table 3: Predicted ¹³C NMR Spectroscopic Data for Isopropyl Thiocyanate

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| (C H₃)₂CH-SCN | 22 - 26 |

| (CH₃)₂C H-SCN | 38 - 44 |

| (CH₃)₂CH-SC N | 110 - 115 |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns upon ionization. For isopropyl thiocyanate (molecular weight 101.17 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 101.

The fragmentation of the molecular ion is dictated by the stability of the resulting carbocations and neutral fragments. The most likely fragmentation pathway involves the cleavage of the C-S bond, which is relatively weak.

Formation of Isopropyl Cation: Cleavage of the C-S bond would lead to the highly stable secondary isopropyl carbocation, [(CH₃)₂CH]⁺. This fragment is expected to be very abundant and will likely be the base peak in the spectrum at m/z 43.

Loss of a Methyl Radical: Another common fragmentation pathway for isopropyl-containing compounds is the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a fragment ion [M - 15]⁺ at m/z 86.

Loss of Propene: A rearrangement followed by the elimination of a neutral propene molecule (C₃H₆) from the molecular ion could lead to a fragment ion [HSCN]⁺ at m/z 59.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of Isopropyl Thiocyanate

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 101 | [M]⁺ | [C₄H₇NS]⁺ | Molecular Ion |

| 86 | [M - CH₃]⁺ | [C₃H₄NS]⁺ | Loss of a methyl radical |

| 59 | [HSCN]⁺ | [CHNS]⁺ | Possible rearrangement product |

| 43 | [(CH₃)₂CH]⁺ | [C₃H₇]⁺ | Isopropyl cation; likely base peak |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For isopropyl thiocyanate, the theoretical exact mass can be calculated based on its molecular formula, C₄H₇NS. This calculation uses the most abundant isotopes of each element.

Table 1: Isotopes Used for Exact Mass Calculation of Isopropyl Thiocyanate

| Element | Isotope | Atomic Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Nitrogen | ¹⁴N | 14.003074 |

| Sulfur | ³²S | 31.972071 |

Fragmentation Patterns and Isomer Differentiation

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation patterns upon ionization. The way a molecule breaks apart can serve as a fingerprint for its identification and for distinguishing it from its isomers, such as isopropyl isothiocyanate ((CH₃)₂CHNCS).

The mass spectrum of isopropyl thiocyanate is expected to show a molecular ion peak at an m/z corresponding to its molecular weight (approximately 101 Da). Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the sulfur atom and the isopropyl group.

Table 2: Predicted Fragmentation of Isopropyl Thiocyanate

| Fragment Ion | Proposed Structure | m/z |

| [C₃H₇]⁺ | Isopropyl cation | 43 |

| [SCN]⁺ | Thiocyanate radical cation | 58 |

| [C₄H₇S]⁺ | Loss of N | 85 |

A significant peak at m/z 43, corresponding to the stable isopropyl cation, is anticipated due to the cleavage of the C-S bond. Another characteristic fragment would be the thiocyanate radical cation at m/z 58.

The differentiation between isopropyl thiocyanate and its isomer, isopropyl isothiocyanate, by mass spectrometry is based on their distinct fragmentation patterns, which arise from the different atomic connectivity (R-S-C≡N vs. R-N=C=S). The mass spectrum of isopropyl isothiocyanate from the NIST database shows a prominent molecular ion peak at m/z 101 and a base peak at m/z 86, corresponding to the loss of a methyl group. The fragmentation of isothiocyanates often involves the formation of ions containing the R-N moiety, which would lead to different fragment masses compared to thiocyanates. The ability to separate these isomers by gas chromatography-mass spectrometry (GC-MS) further supports the existence of their unique mass spectra.

Gas Electron Diffraction and X-ray Crystallography

To fully elucidate the three-dimensional structure of a molecule, techniques that probe the spatial arrangement of atoms are necessary. Gas electron diffraction provides information about the molecular structure in the gas phase, while X-ray crystallography reveals the arrangement in the solid state.

In the gas phase, molecules are free from intermolecular forces present in the solid or liquid state, allowing for the determination of their intrinsic conformational preferences. While a dedicated gas electron diffraction study for isopropyl thiocyanate has not been reported, infrared and Raman spectroscopic studies have provided valuable insights into its conformational landscape. These studies have indicated that isopropyl thiocyanate exists as a mixture of two rotamers: the antiperiplanar (ap) and synclinal (sc) conformers. The ap form, where the C-S-C-H dihedral angle is approximately 180°, has been found to be the more stable of the two.

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its crystalline form. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. However, for X-ray crystallography to be performed, the compound must be obtainable as a single crystal of sufficient quality.

To date, there are no published reports on the crystal structure of isopropyl thiocyanate. This suggests that either the compound is difficult to crystallize or that its solid-state structure has not yet been investigated and reported in the scientific literature. Therefore, no experimental data on its solid-state conformation, bond lengths, and bond angles are currently available.

Chemical Reactivity and Mechanistic Investigations of Isopropyl Thiocyanate

Isomerization Pathways between Isopropyl Thiocyanate (B1210189) and Isopropyl Isothiocyanate

The conversion of isopropyl thiocyanate to its isomer, isopropyl isothiocyanate, is a significant reaction pathway that dictates the outcomes of many synthetic procedures involving the thiocyanate moiety. This rearrangement is influenced by thermodynamic, kinetic, and catalytic factors.

In general, alkyl isothiocyanates (R-NCS) are thermodynamically more stable than their corresponding alkyl thiocyanate (R-SCN) isomers. Consequently, the equilibrium of the isomerization reaction favors the formation of isopropyl isothiocyanate.

The mechanism of this isomerization for secondary alkyl groups like isopropyl is understood to proceed through an SN1-like pathway. This process involves the formation of an intimate ion pair, consisting of the secondary isopropyl carbocation and the ambident thiocyanate anion, [ (CH₃)₂CH⁺ SCN⁻ ]. The formation of this carbocation intermediate represents the primary kinetic barrier to the reaction. The stability of the carbocation is a key factor; alkyl groups that can form more stable carbocations (such as tertiary or benzylic groups) tend to undergo isomerization more readily than those that form less stable carbocations (like methyl). The secondary isopropyl group represents an intermediate case in this reactivity spectrum. Studies on the reactions of various alkyl precursors with the thiocyanate ion show an increasing SN1 character in the order of methyl, ethyl, and isopropyl, which supports the proposed ion-pair mechanism for isopropyl thiocyanate isomerization.

Temperature plays a crucial role in overcoming the kinetic barrier for isomerization. Elevating the temperature increases the rate of conversion from isopropyl thiocyanate to isopropyl isothiocyanate. In the absence of a catalyst, this isomerization for lower alkyl thiocyanates often requires high temperatures, with liquid-phase reactions occurring at up to 180°C and vapor-phase conversions requiring temperatures of 200°C to 400°C. google.com

The use of catalysts can significantly facilitate the isomerization, allowing the reaction to proceed under more controlled conditions. google.com Research has demonstrated the efficacy of vapor-phase catalytic isomerization using various solid supports. google.com These catalysts provide a surface that promotes the formation of the key carbocation intermediate, thereby lowering the activation energy for the rearrangement.

| Catalyst Type | Specific Examples | Typical Temperature Range (°C) |

|---|---|---|

| Anhydrous Silica Gel | Silica Gel | 200 - 400 |

| Impregnated Silica Gel | Silica Gel with Alkali Metal Thiocyanate (e.g., KSCN), Cadmium Iodide, or Zinc Chloride | 200 - 400 |

| Supported Salts | Potassium Thiocyanate or Cadmium Iodide on a porous solid carrier | 200 - 400 |

Nucleophilic and Electrophilic Reactions of the Thiocyanate Group

The electronic structure of the thiocyanate group (R-S-C≡N) allows it to react as both a nucleophile and an electrophile, although the reactivity of isopropyl thiocyanate is dominated by the electrophilic character at the sulfur and carbon atoms.

The sulfur atom in isopropyl thiocyanate is susceptible to nucleophilic attack. Due to the high nucleophilicity of many sulfur compounds, thiolate anions are excellent nucleophiles in SN2 reactions. libretexts.orgmsu.edu While the thiocyanate ion itself is a potent nucleophile (reacting at either the sulfur or nitrogen atom), the covalently bonded sulfur in an alkyl thiocyanate like isopropyl thiocyanate acts as an electrophilic center. Strong nucleophiles can attack this sulfur atom, potentially leading to the displacement of the cyanide group. This reactivity is a key aspect of the broader chemistry of organothiocyanates, which are used as versatile synthetic intermediates for creating other sulfur-containing compounds. nih.gov

The principal rearrangement process involving isopropyl thiocyanate is the migration of the isopropyl group from the sulfur atom to the nitrogen atom, resulting in the formation of isopropyl isothiocyanate. This reaction, as detailed in Section 4.1, can be classified as a 1,3-shift of the alkyl group across the S-C-N linkage. This type of rearrangement is a fundamental characteristic of thiocyanate chemistry, driven by the greater thermodynamic stability of the isothiocyanate isomer.

Radical Reactions and Mechanistic Insights into Thiocyanation

Radical chemistry provides an alternative pathway for both the formation and reaction of thiocyanates. Thiocyanation, the introduction of a -SCN group, can be achieved through radical mechanisms, often involving the generation of a thiocyanate radical (•SCN). rsc.org

Coordination Chemistry of Thiocyanate Ligands

The coordination chemistry of the thiocyanate anion (SCN⁻) is a rich and extensively studied area of inorganic chemistry. wikipedia.org As a versatile ligand, its importance stems from its ability to coordinate to metal centers in various ways, leading to a wide array of structural and electronic properties in the resulting complexes. wikipedia.orgnih.gov This versatility is relevant to understanding the potential role of organothiocyanates, such as isopropyl thiocyanate or its derivatives, as ligands in coordination complexes.

Binding Modes of Thiocyanate Anion in Metal Complexes

The thiocyanate ion is a classic example of an ambidentate ligand, meaning it can bind to a metal center through one of two different atoms—either the nitrogen or the sulfur. wikipedia.orgncert.nic.in The negative charge of the thiocyanate ion is shared approximately equally between the nitrogen and sulfur atoms, as depicted in its resonance structures. wikipedia.orgwikiwand.com This electronic flexibility allows for several distinct coordination modes.

N-bonding (Isothiocyanato): The ligand coordinates through the nitrogen atom (M–NCS). This mode is generally favored by "hard" metal cations, as defined by Hard and Soft Acids and Bases (HSAB) theory. wikipedia.orgwikiwand.com First-row transition metals in their common oxidation states, such as Cr(III), Mn(II), Fe(III), Co(II), and Ni(II), typically form N-bonded isothiocyanato complexes. wikipedia.orgwikiwand.com In these complexes, the M-N-C linkage tends to be nearly linear, with an angle approaching 180°. wikipedia.orgwikiwand.com

S-bonding (Thiocyanato): The ligand coordinates through the sulfur atom (M–SCN). This mode is preferred by "soft" metal cations like Pd(II), Pt(II), Ag(I), and Hg(II). wikipedia.org The M-S-C bond angle in these complexes is typically bent, usually around 100°. wikipedia.orgwikiwand.com

Bridging: The thiocyanate ligand can also act as a bridge, linking two or more metal centers. wikipedia.org Common bridging modes include:

End-to-end bridging (μ-N,S): The ligand bridges two metal centers by coordinating through both the nitrogen and sulfur atoms (M–NCS–M'). This is the most common bridging mode.

End-on bridging (μ-N or μ-S): The ligand coordinates to two metal centers through the same atom, which is less common.

More complex bridging modes: In some coordination polymers, the thiocyanate ion can bridge three metal centers. mdpi.com

The specific binding mode adopted in a complex can be influenced by several factors, including the electronic nature (hardness/softness) of the metal ion, steric effects of other ligands in the coordination sphere, and kinetic versus thermodynamic control of the reaction. wikipedia.org The phenomenon where a complex exists in two forms that differ only in the atom of an ambidentate ligand bonded to the metal is known as linkage isomerism. ncert.nic.in

| Binding Mode | Description | Preferred Metal Cations (Examples) | Typical Bond Angle |

|---|---|---|---|

| N-bonded (Isothiocyanato) | Coordination via the nitrogen atom (M–NCS) | Hard acids: Cr(III), Fe(III), Co(II), Ni(II) | M–N–C ≈ 180° |

| S-bonded (Thiocyanato) | Coordination via the sulfur atom (M–SCN) | Soft acids: Pd(II), Pt(II), Ag(I), Hg(II) | M–S–C ≈ 100° |

| Bridging (μ-N,S) | Links two metal centers via N and S atoms (M–NCS–M') | Various, common in polymers and bimetallic complexes | Variable |

Structural and Electronic Properties of Isopropyl Thiocyanate-Containing Complexes

While the coordination chemistry of the inorganic thiocyanate anion is well-documented, specific studies on isopropyl thiocyanate acting as a direct ligand are less common. However, research into bimetallic complexes involving alkylmercury thiocyanates provides direct insight into the coordination behavior of systems containing the isopropyl group.

A series of compounds with the general formula (SCN)₂M(NCSHgR)₂, where M can be Co(II), Ni(II), or Zn(II) and R is an isopropyl group (iso-C₃H₇), has been synthesized and characterized. cdnsciencepub.com In these complexes, the metal (M) and mercury atoms are linked by bridging thiocyanate groups, demonstrating a key coordination mode of the SCN⁻ ligand. cdnsciencepub.com

Structural Properties: The coordination geometry around the central metal ion 'M' is determined by the nature of the metal itself.

Cobalt (II) and Zinc (II): In the isopropyl-containing complexes, both cobalt and zinc are found to be tetrahedrally coordinated. cdnsciencepub.com

Nickel (II): The nickel analogue adopts an octahedral geometry, likely achieved through further coordination with thiocyanate groups from adjacent molecules in the crystal lattice. cdnsciencepub.com

These structural assignments are supported by electronic spectral studies and magnetic moment measurements. cdnsciencepub.com For example, the magnetic moment for the nickel complex is consistent with an octahedral geometry. cdnsciencepub.com

Electronic Properties: The electronic properties of metal thiocyanate complexes are highly tunable by varying the metal center. researchgate.netacs.org The valence and conduction bands in many metal thiocyanates are significantly influenced by both the metal d-orbitals and the orbitals of the thiocyanate ligand. researchgate.net In the case of the isopropyl mercury thiocyanate complexes, infrared spectroscopy is a key tool for elucidating the bonding mode. The positions of the C-N stretching (ν(CN)), C-S stretching (ν(CS)), and N-C-S bending (δ(NCS)) vibrational bands indicate the presence of bridging thiocyanate groups. cdnsciencepub.com

Furthermore, these bimetallic isopropyl thiocyanate-containing structures can react with Lewis bases like pyridine (B92270) to form more complex adducts, demonstrating their reactivity and potential for building more elaborate supramolecular structures. cdnsciencepub.com

| Complex Formula (R = iso-C₃H₇) | Metal Ion (M) | Coordination Geometry of M | Key Structural Feature |

|---|---|---|---|

| (SCN)₂Co(NCSHg-iso-C₃H₇)₂ | Co(II) | Tetrahedral | Bridging thiocyanate ligands |

| (SCN)₂Ni(NCSHg-iso-C₃H₇)₂ | Ni(II) | Octahedral | Bridging thiocyanate ligands |

| (SCN)₂Zn(NCSHg-iso-C₃H₇)₂ | Zn(II) | Tetrahedral | Bridging thiocyanate ligands |

Advanced Analytical Methodologies for Isopropyl Thiocyanate

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of isopropyl thiocyanate (B1210189), enabling its separation from interfering substances and isomers. Both gas and liquid chromatography offer distinct advantages depending on the analyte's properties and the sample matrix.

Gas chromatography is highly effective for analyzing volatile and thermally stable compounds like isopropyl thiocyanate. A key strategy in GC analysis involves the derivatization of related, less volatile compounds to make them amenable to this technique. researchgate.net For instance, alkylating agents such as isopropyl methanesulfonate (B1217627) can be derivatized using aqueous sodium thiocyanate, which results in a mixture of the corresponding alkylthiocyanates and alkylisothiocyanates. researchgate.net These derivatives, including isopropyl thiocyanate and its isomer isopropyl isothiocyanate, are sufficiently volatile for analysis by GC. researchgate.netresearchgate.net

The choice of GC column is critical for achieving separation. Studies have demonstrated the use of columns like CPSIL 19CB and DBWAX for resolving the thiocyanate and isothiocyanate derivatives of methyl, ethyl, and isopropyl mesylates. researchgate.net The separation is essential because on-column isomerization is reported to be negligible under appropriate conditions. researchgate.net This methodology allows for the determination of the parent compounds with high sensitivity, with detection limits using mass spectrometry (MS) reported to be below 0.05 µg/ml. researchgate.net

Table 1: GC Conditions for Alkyl Thiocyanate and Isothiocyanate Derivatives

| Parameter | Condition 1 | Condition 2 |

| Analytes | Methyl, Ethyl, Isopropyl Thiocyanates and Isothiocyanates | Methyl, Ethyl, Isopropyl Thiocyanates and Isothiocyanates |

| Column | CPSIL 19CB | DBWAX |

| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |

| Application | Separation of derivatized alkyl mesylates | Separation of derivatized alkyl mesylates |

| Reference | researchgate.net | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing the thiocyanate anion, particularly in biological and environmental samples. Since the thiocyanate ion itself lacks a strong chromophore for standard UV detection, derivatization is often employed to enhance sensitivity. oup.com

One established HPLC method involves the derivatization of the thiocyanate anion with a fluorogenic agent, such as 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (B52653) (Br-MBX). oup.comnih.gov The resulting fluorescent derivative can be separated on a reversed-phase column, like a Nova-Pak C18, and quantified with high sensitivity using a fluorimetric detector. oup.comnih.gov This approach has achieved detection limits as low as 3.3 ± 1.2 femtomoles (fmol). oup.comnih.gov HPLC methods have been successfully applied to determine thiocyanate concentrations in complex matrices like saliva, plasma, and milk. nih.govbtbuspxb.com For milk analysis, a method using a Dionex IonPac AS19 anionic chromatography column with a Diode Array Detector (DAD) at 218 nm has been developed, showing a limit of detection of 0.5 µg/mL. btbuspxb.com

Table 2: HPLC Methods for Thiocyanate Quantification

| Method | Derivatization Agent | Column | Detector | Limit of Detection (LOD) | Matrix | Reference |

| Fluorimetric | 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one | Nova-Pak C18 | Fluorimetric | ~3.3 fmol | Saliva, Plasma | oup.comnih.gov |

| Anion-Exchange | None | Dionex IonPac AS19 | DAD (218 nm) | 0.5 µg/mL | Milk | btbuspxb.com |

Hyphenated Spectroscopic Methods for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and quantification of analytes in complex mixtures.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is invaluable for confirming the identity of volatile derivatives of isopropyl thiocyanate. researchgate.net Following separation on a GC column, the eluted compounds enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio, confirming the identity of analytes like isopropyl thiocyanate and its isothiocyanate isomer. researchgate.netresearchgate.net

Derivatization is a key strategy to expand the range of compounds analyzable by GC-MS. For example, cyanide can be converted into a more volatile and thermally stable thiocyanate derivative for GC-MS analysis. rsc.orgnih.gov One method uses S-phenyl benzenethiosulfonate to convert cyanide into phenyl thiocyanate through a nucleophilic substitution reaction. rsc.org This derivative can be identified and quantified by GC-MS, with a reported limit of detection for cyanide of 0.075 μg/mL. rsc.org Another approach involves converting cyanide and an internal standard to cyanogen (B1215507) chloride, which is then analyzed by GC-MS with selective ion monitoring. nih.gov

LC-MS is the method of choice for analyzing polar and non-volatile compounds that are not suitable for GC analysis. usda.govrsc.org This technique facilitates the separation of non-volatile analytes by HPLC, followed by sensitive detection and identification by mass spectrometry. rsc.org LC-MS is particularly useful for the direct analysis of the thiocyanate anion in biological fluids without extensive derivatization. nih.gov

An LC-MS/MS method has been developed for the simultaneous determination of cyanide and thiocyanate in swine plasma. nih.gov In this procedure, thiocyanate is chemically modified with monobromobimane, and the resulting product is analyzed by LC-MS/MS in negative ionization mode. nih.gov The method demonstrated a dynamic range of 0.2-50 µM for thiocyanate, with a limit of detection of 50 nM. nih.gov The use of tandem mass spectrometry (MS/MS) provides high selectivity and reduces potential interferences from the sample matrix. usda.gov

Spectrophotometric and Electrochemical Detection Methods for Thiocyanate Quantification

Beyond chromatography, other detection methods offer simpler and often more rapid quantification of thiocyanate, particularly for screening purposes.

Spectrophotometric methods are widely used for thiocyanate determination. acs.orgresearchgate.net A classic and robust method is based on the reaction between thiocyanate (SCN⁻) and iron(III) ions (Fe³⁺) in an acidic solution. acs.org This reaction forms a series of intensely blood-red colored iron-thiocyanate complexes, such as [Fe(SCN)(H₂O)₅]²⁺. acs.orgrazi.ac.ir The intensity of the color, which is proportional to the thiocyanate concentration, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax), typically around 465 nm. razi.ac.ir This method is valued for its simplicity and has been adapted for the analysis of thiocyanate in various samples, including human saliva. acs.org

Electrochemical methods provide an alternative for sensitive thiocyanate quantification. nih.gov Voltammetric techniques can be used for the quantitative measurement of thiocyanate in small biological samples. nih.gov One such procedure involves the oxidation of thiocyanate to cyanide (CN⁻) using permanganate (B83412) under controlled conditions. The resulting cyanide is then determined electrochemically using a silver rotating disk electrode or a dropping mercury electrode. nih.gov

Sample Preparation and Extraction Procedures for Biological and Environmental Matrices

The accurate quantification of isopropyl thiocyanate in complex biological and environmental samples necessitates robust and efficient sample preparation and extraction procedures. These steps are critical for removing interfering substances, concentrating the analyte, and ensuring compatibility with the chosen analytical instrument. The selection of an appropriate method depends heavily on the physicochemical properties of the analyte, the nature of the sample matrix, and the required sensitivity of the analysis.

Biological Matrices

Analysis of isopropyl thiocyanate in biological matrices such as blood, urine, and saliva is often complicated by the presence of proteins, salts, and other endogenous compounds. Common extraction techniques are designed to isolate the analyte from these interferences.

Liquid-Liquid Extraction (LLE): This is a conventional and widely used technique for separating analytes from aqueous biological fluids based on their differential solubility in two immiscible liquid phases. For urinary analysis, an LLE protocol may involve adjusting the pH of the urine sample to optimize the partitioning of isopropyl thiocyanate into an organic solvent. nih.gov Dichloromethane has been identified as an efficient solvent for extracting a broad range of volatile organic compounds from urine. nih.gov The process typically involves adding the organic solvent to the sample, vortexing to ensure thorough mixing, and centrifugation to separate the layers. nih.gov The organic layer containing the analyte is then collected for analysis.

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. nih.gov For blood samples, a pre-treatment step is essential to release the analyte from cellular components and proteins. chromatographytoday.com This often involves hemolysis, followed by protein precipitation using agents like zinc sulfate (B86663) in methanol. chromatographytoday.comwindows.net The resulting supernatant is then loaded onto an SPE cartridge. A polymeric reversed-phase sorbent can be effective for extracting compounds from plasma. nih.gov The analyte is retained on the sorbent while interferences are washed away, after which the purified analyte is eluted with a small volume of an appropriate solvent. This technique not only cleans the sample but also concentrates the analyte.

Headspace Analysis: For volatile compounds like isopropyl thiocyanate, headspace gas chromatography (GC) is a suitable method, particularly for matrices like saliva. nih.gov This technique involves placing the sample in a sealed vial and heating it to allow volatile analytes to partition into the gas phase (headspace) above the sample. colostate.edu A portion of this headspace is then injected into the GC system. This method is advantageous as it minimizes the introduction of non-volatile matrix components into the analytical instrument, thereby protecting the system and reducing background noise. nih.govcolostate.edu

Table 1: Overview of Sample Preparation Techniques for Biological Matrices

| Technique | Matrix | Key Steps | Common Reagents/Materials | Purpose |

| Liquid-Liquid Extraction (LLE) | Urine, Saliva | 1. pH adjustment of the sample.2. Addition of an immiscible organic solvent.3. Vigorous mixing (vortexing).4. Phase separation via centrifugation. nih.gov | Dichloromethane, Ethyl acetate (B1210297), Sodium sulfate nih.govnih.gov | Isolate analyte from aqueous matrix, remove polar interferences. |

| Solid-Phase Extraction (SPE) | Blood, Plasma | 1. Pre-treatment (e.g., hemolysis, protein precipitation).2. Column conditioning.3. Sample loading.4. Washing.5. Elution. nih.govwindows.net | Zinc sulfate/Methanol (for precipitation), Polymeric sorbent cartridges, Elution solvents. nih.govwindows.net | Clean up complex samples, concentrate analyte, remove interferences. |

| Headspace (HS) Analysis | Saliva, Blood | 1. Sample placed in a sealed vial.2. Incubation at a constant temperature to reach equilibrium.3. Injection of the vapor phase (headspace). nih.govcolostate.edu | (Internal standards may be added) | Analyze volatile compounds, minimize matrix effects. |

Environmental Matrices

Environmental samples such as soil and water present unique challenges due to their heterogeneity and the potential for strong interactions between the analyte and the matrix components.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined and effective approach for extracting a wide range of organic compounds from complex matrices like soil. weber.huportico.org The procedure involves two main steps. First, the soil sample is hydrated and then extracted with acetonitrile (B52724) in a tube containing magnesium sulfate and sodium acetate (or other salts), which facilitates the partitioning of the analyte into the organic layer. weber.hunih.gov The mixture is shaken vigorously and centrifuged. weber.hu The second step is dispersive solid-phase extraction (d-SPE) for cleanup. An aliquot of the supernatant is transferred to a new tube containing a sorbent, such as primary secondary amine (PSA), to remove interferences like organic acids, and magnesium sulfate to remove residual water. nih.govunito.it After vortexing and centrifugation, the final extract is ready for chromatographic analysis.

Static Headspace Gas Chromatography (SHS-GC): For water analysis, SHS-GC is a powerful technique for detecting volatile organic compounds like isopropyl thiocyanate. mdpi.comresearchgate.net A water sample is placed in a sealed vial and heated, allowing the volatile analytes to move into the headspace. colostate.edu Once equilibrium is established between the liquid and gas phases, a sample of the headspace is injected into the GC for separation and detection. colostate.edu This method is highly effective for clean matrices like drinking water and avoids the direct injection of water into the GC system. mdpi.com

Table 2: Summary of Extraction Procedures for Environmental Matrices

| Technique | Matrix | Key Steps | Common Reagents/Materials | Purpose |

| QuEChERS | Soil | 1. Sample hydration and extraction with solvent and salts.2. Shaking and centrifugation.3. Dispersive SPE (d-SPE) cleanup of the supernatant.4. Centrifugation. weber.hunih.gov | Acetonitrile, Magnesium sulfate, Sodium acetate, Primary secondary amine (PSA). weber.hunih.govunito.it | Provide a fast and high-throughput extraction and cleanup of complex samples. |

| Static Headspace (SHS) Analysis | Water | 1. Sample sealing in a vial.2. Heating to promote analyte volatilization into the headspace.3. Injection of the equilibrated headspace gas. colostate.eduresearchgate.net | (Internal standards may be added) | Quantify volatile analytes, prevent contamination of the analytical system. |

Biological and Biomedical Research Perspectives on Isopropyl Thiocyanate

Occurrence and Biotransformation in Natural Systems

The presence of isopropyl thiocyanate (B1210189) and its isomer in nature is intrinsically linked to the metabolism of glucosinolates in certain plant species.

Presence in Plant Volatiles and Extracts

Isopropyl thiocyanate's precursor, isopropyl glucosinolate (also known as glucoputranjivin), has been identified in plant species. For instance, it has been detected in Lepidium banksii, a critically endangered species, distinguishing it from other related Lepidium species that primarily contain gluconapin. science.gov The more commonly studied isomer, isopropyl isothiocyanate, has been identified as a volatile component in various plants, including the seed kernel and leaves of Moringa peregrina, the essential oil of Upland Wasabi, and in hydrodistillates of hedge mustard (Sisymbrium officinale). sigmaaldrich.comthegoodscentscompany.com The presence of the glucosinolate precursor suggests the potential for the formation of isopropyl thiocyanate under specific conditions, even if the isothiocyanate isomer is more frequently detected as the primary volatile product.

Table 1: Occurrence of Isopropyl Glucosinolate and Isopropyl Isothiocyanate in Plants

| Compound | Plant Species | Part of Plant | Reference |

|---|---|---|---|

| Isopropyl Glucosinolate | Lepidium banksii | Not specified | science.gov |

| Isopropyl Isothiocyanate | Moringa peregrina | Seed kernel, Leaf | sigmaaldrich.com |

| Isopropyl Isothiocyanate | Upland Wasabi (Wasabia japonica) | Essential oil | sigmaaldrich.com |

| Isopropyl Isothiocyanate | Hedge Mustard (Sisymbrium officinale) | Hydrodistillates | sigmaaldrich.com |

| Isopropyl Isothiocyanate | Drypetes roxburghii | Seeds | researchgate.net |

Enzymatic Hydrolysis of Glucosinolates and Thiocyanate/Isothiocyanate Formation Pathways

Glucosinolates are secondary metabolites found in plants of the order Brassicales. nih.gov In intact plant tissue, glucosinolates are physically separated from the enzyme myrosinase. nih.govresearchgate.net When the plant tissue is damaged, for example by chewing or crushing, myrosinase comes into contact with glucosinolates and catalyzes their hydrolysis. nih.govresearchgate.net

This enzymatic reaction cleaves the thioglucoside bond, releasing glucose and forming an unstable intermediate aglycone (thiohydroximate-O-sulfonate). nih.govmdpi.com This intermediate then spontaneously rearranges to form one of several products. The primary and most common rearrangement leads to the formation of isothiocyanates (ITCs). nih.govnih.gov However, under specific conditions, the formation of other products, such as thiocyanates or nitriles, can occur. researchgate.netmdpi.comnih.gov

The formation of organic thiocyanates is dependent on the structure of the glucosinolate side chain and, crucially, the presence of a specific specifier protein known as the thiocyanate-forming protein (TFP). researchgate.net In the absence of such specifier proteins, or under different conditions (e.g., acidic pH, presence of ferrous ions), the aglycone may rearrange to form nitriles instead. researchgate.netnih.gov Therefore, the hydrolysis of a single glucosinolate precursor, such as isopropyl glucosinolate, can lead to either isopropyl isothiocyanate or isopropyl thiocyanate, depending on the biochemical environment at the time of hydrolysis.

Exploration of Biological Activities and Mechanisms

Research into the biological effects of isopropyl thiocyanate and its isomer has uncovered potential antimicrobial and antithrombotic activities.

Investigations into Antimicrobial Mechanisms

Isothiocyanates (ITCs) are well-documented for their antimicrobial properties against a range of pathogens, including bacteria and fungi. researchgate.netnih.gov Their activity has been studied for applications in food preservation and against human pathogens. nih.govnih.gov Studies on various ITCs have shown they can inhibit the growth of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. researchgate.netmdpi.com The antimicrobial efficacy is often linked to the chemical structure of the specific isothiocyanate. mdpi.com

The mechanism of action for ITCs is multifaceted. One proposed mechanism involves the induction of oxidative stress. For example, allyl isothiocyanate, a related compound, was found to inhibit the growth of root rot pathogens by inducing the accumulation of reactive oxygen species (ROS) and decreasing glutathione (B108866) content in the pathogen. nih.gov The thiocyanate anion (SCN⁻) itself is a key component of the innate immune system, where peroxidases oxidize it to produce hypothiocyanous acid (HOSCN), a potent and selective bactericidal agent that targets critical cysteine residues in bacterial enzymes. nih.govnih.gov Allylic thiocyanates have also demonstrated moderate to high antimicrobial activity against selective pathogens, including MRSA, suggesting a potential for this class of compounds to act against drug-resistant strains. nih.govscielo.br

Table 2: Summary of Antimicrobial Activity of Thiocyanates and Isothiocyanates

| Compound Class | Target Organisms | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Isothiocyanates (general) | Bacteria (Gram-positive, Gram-negative), Fungi | Affects cell membrane integrity, inhibits enzymes | researchgate.netmdpi.com |

| Allyl Isothiocyanate | Fusarium solani (fungus) | Induces accumulation of Reactive Oxygen Species (ROS) | nih.gov |

| Benzyl (B1604629) Isothiocyanate | MRSA | Bactericidal activity | mdpi.com |

| Allylic Thiocyanates | MRSA, MSSA, Fungi | Not fully elucidated, potent inhibition of growth | nih.govscielo.br |

| Hypothiocyanous acid (from Thiocyanate) | Bacteria | Oxidation of critical sulfhydryl groups in enzymes | nih.gov |

Research on Anti-platelet and Anti-thrombotic Properties

While research on isopropyl thiocyanate is limited, significant findings have been reported for its isomer, isopropyl isothiocyanate (IPI), in the context of anti-platelet and anti-thrombotic activities. A study involving IPI isolated from the seeds of Drypetes roxburghii demonstrated potent biological effects. researchgate.net The isolated IPI was shown to inhibit platelet aggregation and significantly prolong clotting time, prothrombin time, and activated thromboplastin (B12709170) time in laboratory models. researchgate.net

Further research has explored enhancing the delivery and efficacy of IPI. One study formulated IPI into chitosan-coated nanovesicles. nih.govnih.gov This formulation was reported to enhance the anti-platelet and anti-thrombotic activity compared to the pure compound. nih.govnih.gov The IPI-loaded vesicles demonstrated a significant increase in bleeding time and anti-thrombin activity, along with a high percentage of platelet aggregation inhibition. nih.govnih.gov These findings, while specific to the isothiocyanate isomer, are valuable for comparative research and suggest that the isothiocyanate functional group plays a key role in these biological activities.

Table 3: Anti-platelet and Anti-thrombotic Effects of Isopropyl Isothiocyanate (IPI)

| Parameter | Effect Observed | Model/Study | Reference |

|---|---|---|---|

| Platelet Aggregation | Inhibited | In vitro and in vivo models | researchgate.net |

| Clotting Time | Prolonged | In vitro coagulation assays | researchgate.net |

| Prothrombin Time (PT) | Prolonged | In vitro coagulation assays | researchgate.net |

| Activated Thromboplastin Time (aPTT) | Prolonged | In vitro coagulation assays | researchgate.net |

| Thrombus Length | Reduced | Carrageenan-induced tail thrombosis model in rats | researchgate.net |

| Bleeding Time | Enhanced | Chitosan vesicle formulation study | nih.govnih.gov |

| Anti-thrombin Activity | Enhanced | Chitosan vesicle formulation study | nih.govnih.gov |

Interactions with Biological Macromolecules and Cellular Components

The biological activities of thiocyanates and isothiocyanates are rooted in their ability to interact with biological macromolecules. The thiocyanate anion (SCN⁻) is known to have a strong denaturant effect on globular proteins. researchgate.netnih.gov Computational and experimental studies show that thiocyanate can interact directly with both polar and nonpolar groups of polypeptide chains. researchgate.netnih.gov It is capable of forming hydrogen bonds via both its nitrogen and sulfur atoms and engaging in strong van der Waals interactions, which can disrupt protein structure and promote solubility. researchgate.netnih.gov

Isothiocyanates (R-N=C=S) are electrophilic compounds that readily react with nucleophiles, particularly the thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues in proteins. researchgate.netnih.govrsc.org The selectivity of this reaction is highly dependent on pH. researchgate.netnih.gov Under weakly basic conditions (pH 7.4-9.0), the reaction with the thiolate form of cysteine is favored, forming a dithiocarbamate (B8719985) linkage. researchgate.netnih.gov In more alkaline environments (pH 9.0-11.0), the reaction with the non-protonated amine group of lysine becomes more prominent, resulting in a thiourea (B124793) linkage. researchgate.netnih.gov This covalent modification of proteins, particularly the targeting of reactive cysteine residues in enzymes or structural proteins, is a primary mechanism underlying the biological effects of isothiocyanates. researchgate.netnih.gov

Potential as Precursors for Pharmacologically Active Compounds

Isopropyl thiocyanate, a member of the organic thiocyanate family, holds potential as a versatile building block in the synthesis of more complex molecules, including those with pharmacological relevance. Organic thiocyanates are recognized as valuable synthetic intermediates for the creation of various sulfur-containing functional groups and molecular frameworks. researchgate.netresearchgate.net The reactivity of the thiocyanate group allows for its transformation into a variety of other functionalities, making it a useful handle in the design of novel bioactive compounds.

Role as Medicinal Intermediates in Pharmaceutical Synthesis

While the broader class of organic thiocyanates is utilized in the synthesis of bioactive molecules, specific documented examples detailing the use of isopropyl thiocyanate as a direct intermediate in the synthesis of marketed pharmaceuticals are not extensively reported in publicly available literature. However, the principles of heterocyclic synthesis suggest its utility. Thiocyanates, in general, are employed in the construction of heterocyclic rings that are prevalent in many pharmacologically active compounds. researchgate.net For instance, the isothiocyanate isomer is a common precursor for the synthesis of thiazole (B1198619) derivatives, which are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties. nih.govnih.gov

The synthesis of N-heterocycles, a class of compounds frequently found in pharmaceuticals, can be facilitated by isothiocyanate intermediates. rsc.org Although isopropyl thiocyanate is not an isothiocyanate, it is known that alkyl thiocyanates can isomerize to the more reactive alkyl isothiocyanates. This potential conversion opens a pathway for isopropyl thiocyanate to serve as a precursor in synthetic routes that traditionally utilize isothiocyanates.

Furthermore, the general synthetic utility of isothiocyanates as building blocks for a variety of heterocyclic systems, such as benzothiazines, quinazolines, and benzothiazoles, has been demonstrated. researchgate.net These heterocyclic cores are of significant interest in medicinal chemistry due to their presence in numerous bioactive natural products and synthetic drugs.

Derivatization Strategies for Novel Bioactive Molecules

The chemical structure of isopropyl thiocyanate allows for several derivatization strategies to generate novel molecules with potential bioactivity. The thiocyanate functional group is the primary site for chemical modification.

One key derivatization pathway is the isomerization of isopropyl thiocyanate to isopropyl isothiocyanate. Isothiocyanates are known to be versatile reagents in the synthesis of biologically active heterocyclic compounds. researchgate.net This transformation can be a critical step in a synthetic sequence, as isothiocyanates readily react with a variety of nucleophiles to form substituted thioureas, which can then be cyclized to form various heterocyclic rings.

Another strategy involves the use of isopropyl thiocyanate in cyclization reactions to form sulfur and nitrogen-containing heterocycles. While specific examples with isopropyl thiocyanate are scarce, the general reactivity of the thiocyanate group suggests its potential role in such transformations. For example, the synthesis of thiazole derivatives, which are of significant interest due to their diverse biological activities, can involve precursors containing the N-C-S fragment. bepls.com The development of novel synthetic pathways to create libraries of compounds with structural variations is a key aspect of drug discovery. najah.edu

The derivatization of alkyl mesylates, including isopropyl mesylate, with sodium thiocyanate yields a mixture of the corresponding alkylthiocyanate and alkylisothiocyanate. researchgate.net This indicates a method for the formation of isopropyl thiocyanate which can then be used in subsequent synthetic steps. The strategic introduction of the thiocyanate group into a molecule, followed by its conversion to other functionalities, is a valuable tool in medicinal chemistry for the synthesis of new chemical entities. researchgate.net

Theoretical and Computational Studies of Isopropyl Thiocyanate

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental in determining the electronic structure and energetic landscape of molecules like isopropyl thiocyanate (B1210189). These calculations allow for the prediction of stable conformations, relative energies, and the electronic distribution within the molecule.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2), are used to obtain accurate solutions to the electronic Schrödinger equation. For molecules like isopropyl thiocyanate, MP2 calculations can provide reliable information about electron correlation effects, which are important for an accurate description of the molecule's energy and properties. While specific studies applying ab initio methods to isopropyl thiocyanate are not abundant in the literature, these computational techniques are standard for determining the electronic energies and wavefunctions of organic molecules. The choice of basis set, such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), is crucial for obtaining high-accuracy results.

Density Functional Theory (DFT) has become a widely used method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. DFT methods, particularly those using hybrid functionals like B3LYP, are effective for geometry optimization and conformational analysis.

For isopropyl thiocyanate, ((CH₃)₂CHSCN), rotational isomerism is a key feature. Infrared and Raman spectroscopic studies have indicated the existence of at least two stable conformers in the gas phase. acs.org Computational studies on similar, smaller alkyl thiocyanates have utilized DFT to explore the potential energy surface related to bond rotations.

The conformational landscape of isopropyl thiocyanate is primarily determined by the rotation around the C-S bond. The two most likely stable conformers are the synclinal (sc) and antiperiplanar (ap) forms. In the ap conformer, the C-H bond of the isopropyl group is anti to the S-C bond of the thiocyanate group, while in the sc conformer, they have a gauche relationship. Experimental studies have shown that the ap form of isopropyl thiocyanate is the more stable conformer, with an enthalpy difference of 2.3(3) kJ/mol in the gas phase. acs.org

DFT calculations, for instance at the B3LYP level with a large basis set like 6-311++G(3df,3pd), can be used to perform a potential energy surface scan by systematically changing the dihedral angle of the C-C-S-C backbone. This allows for the location of energy minima corresponding to stable conformers and energy maxima corresponding to the transition states between them. The optimized geometries provide detailed structural parameters such as bond lengths and angles for each conformer.

Table 1: Representative Data from a DFT Conformational Analysis of a Thiocyanate (Note: This table is illustrative of the type of data obtained from DFT calculations, based on studies of similar molecules, as specific data for isopropyl thiocyanate is not readily available.)

| Parameter | ap Conformer | sc Conformer |

|---|---|---|

| Relative Energy (kJ/mol) | 0.00 | 1.55 |

| C-C-S-C Dihedral Angle | 180° | ~69° |

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and the observed spectrum.

The calculation of vibrational frequencies and their corresponding infrared (IR) and Raman intensities is a standard output of geometry optimization calculations using methods like DFT. These calculations are performed at the harmonic oscillator approximation, and the results can be used to assign the vibrational modes observed in experimental spectra. For a molecule with multiple conformers like isopropyl thiocyanate, the calculated spectra for each conformer can be compared with the experimental spectrum to determine their relative populations.

The complexity of the bands in the C-S stretching region of the infrared spectrum of isopropyl thiocyanate has been noted, and a complete vibrational assignment requires the consideration of rotational isomerism. unt.edu Theoretical frequency calculations can help to disentangle these complex spectra by providing a set of predicted frequencies and intensities for each stable conformer (ap and sc). It is common practice to scale the calculated harmonic frequencies by an empirical factor to better match the experimental anharmonic frequencies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants. The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is a popular approach for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane.